molecular formula C12H24N2O B13278923 N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine

N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine

Cat. No.: B13278923
M. Wt: 212.33 g/mol
InChI Key: SVGGRQLLHSQLCK-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at the nitrogen atom and a 2,6-dimethyltetrahydropyran (oxane) moiety at the 3-amino position. This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolidine derivatives, which are commonly employed as bioisosteres for peptide bonds or as chiral building blocks in drug synthesis.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(2,6-dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H24N2O/c1-9-6-12(7-10(2)15-9)13-11-4-5-14(3)8-11/h9-13H,4-8H2,1-3H3

InChI Key

SVGGRQLLHSQLCK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NC2CCN(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets are not well-characterized, but the compound’s structure suggests it may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Methyl Substitutions

  • (3R)-1-Methylpyrrolidin-3-amine (PB00335): CAS: 457097-75-5 Structure: Contains a methyl group at the pyrrolidine nitrogen and an unmodified amine group. Applications: Used as a chiral intermediate in asymmetric synthesis.
  • (3S)-1-Methylpyrrolidin-3-amine dihydrochloride (PB00336-1): CAS: 874348-06-8 Structure: Similar to PB00335 but in the S-configuration and stabilized as a dihydrochloride salt.

Heterocyclic-Appended Pyrrolidines

  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467): CAS: 2306268-61-9 Structure: Combines a pyridine-amine backbone with a benzodioxin group and dimethylaminomethylphenyl substituent. Key Differences: The extended aromatic system in CS-0309467 may enhance π-π stacking interactions in biological targets, unlike the aliphatic oxane group in the target compound. However, its research-grade status limits direct pharmacological comparisons .

Benzamide Derivatives (Contextual Reference)

For example:

  • N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) : Exhibited 99.12% synthesis yield and moderate cytotoxic activity against HEPG2 cells (IC₅₀ = 18.3 µM) .

  • N-(2,3-Dihydro-1H-inden-2-yl)-4-chlorobenzamide (B6) : Lower yield (54.76%) but higher potency (IC₅₀ = 12.7 µM), highlighting the trade-off between synthetic efficiency and bioactivity .

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